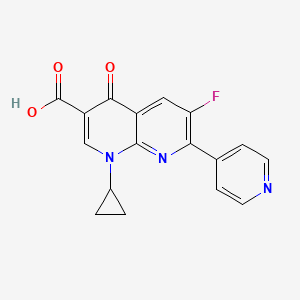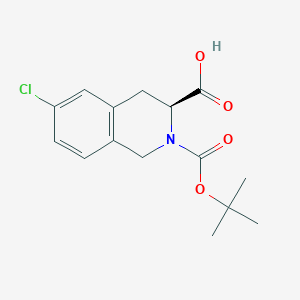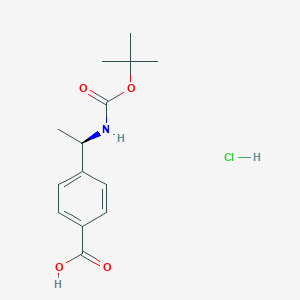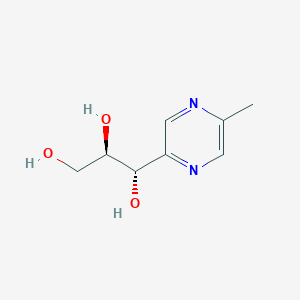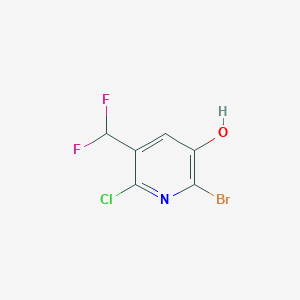
Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate is an organic compound with the molecular formula C11H20O4S It is a member of the ester family, characterized by the presence of an ethyl ester group attached to a cyclohexane ring, which is further substituted with a methylsulfonylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst, followed by the introduction of the methylsulfonylmethyl group. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate esterification.
Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Grignard reagents or organolithium compounds for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The methylsulfonylmethyl group may also play a role in modulating the compound’s activity by influencing its solubility and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl methylsulfonylacetate: Similar in structure but lacks the cyclohexane ring.
Methyl cyclohexanecarboxylate: Similar ester group but without the methylsulfonylmethyl substitution.
Cyclohexanecarboxylic acid: The parent acid without esterification or sulfonyl substitution.
Uniqueness
Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate is unique due to the combination of the cyclohexane ring, ester group, and methylsulfonylmethyl substitution. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in various fields.
Propiedades
Fórmula molecular |
C11H20O4S |
|---|---|
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
ethyl 1-(methylsulfonylmethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H20O4S/c1-3-15-10(12)11(9-16(2,13)14)7-5-4-6-8-11/h3-9H2,1-2H3 |
Clave InChI |
UNRYFJPOSWQDMT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCCC1)CS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,3,3-dimethyl-6-[[[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]carbonyl]amino]phenylacetyl]amino]-7-oxo-,monosodiumsalt,[2S-[2a,5a,6b(S*)]]-](/img/structure/B15244059.png)

![Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B15244068.png)
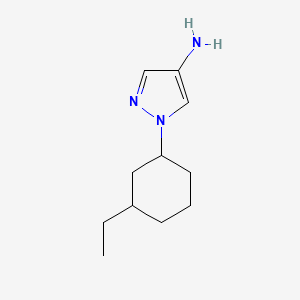

![7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B15244081.png)
